Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate

Peptide Synthesis Side‑Reaction Prevention SPPS

Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate (CAS 134167‑07‑0) is a doubly protected L‑serine derivative that carries a Boc carbamate on the α‑amino group, a methyl ether on the side‑chain hydroxyl, and a methyl ester at the C‑terminus. With the molecular formula C₁₀H₁₉NO₅ and a molar mass of 233.26 g·mol⁻¹, it belongs to the serine‑derived building‑block class used extensively in Boc‑solid‑phase peptide synthesis (SPPS).

Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
CAS No. 134167-07-0
Cat. No. B176160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate
CAS134167-07-0
Molecular FormulaC10H19NO5
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COC)C(=O)OC
InChIInChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
InChIKeyVKRNQTKSNGIWBV-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate (CAS 134167-07-0) — A Doubly Protected L-Serine Building Block for Boc‑SPPS


Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate (CAS 134167‑07‑0) is a doubly protected L‑serine derivative that carries a Boc carbamate on the α‑amino group, a methyl ether on the side‑chain hydroxyl, and a methyl ester at the C‑terminus . With the molecular formula C₁₀H₁₉NO₅ and a molar mass of 233.26 g·mol⁻¹, it belongs to the serine‑derived building‑block class used extensively in Boc‑solid‑phase peptide synthesis (SPPS) . The compound’s orthogonal protection scheme—base‑labile Boc, acid‑resistant O‑methyl ether, and mildly hydrolysable methyl ester—enables selective deprotection and controlled peptide elongation .

Generic Substitution of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate: Hidden Liabilities in Peptide Procurement


A purchasing decision based solely on the “Boc‑serine” or “protected serine” class label is risky because several in‑class compounds share the same C₁₀H₁₉NO₅ molecular formula yet differ in connectivity, side‑chain reactivity, and chiral‑purity sourcing reliability. For instance, N‑Boc‑L‑homoserine methyl ester (CAS 120042‑11‑7) positions the hydroxyl one carbon further, altering coupling geometry, while Boc‑α‑methyl‑D‑serine methyl ester (CAS 188476‑33‑7) introduces a quaternary α‑carbon that dramatically slows acylation [1]. Even properly catalogued comparators like Boc‑L‑serine methyl ester (Boc‑Ser‑OMe, CAS 2766‑43‑0) leave the side‑chain hydroxyl unprotected, which leads to measurable O‑acylation side products during active‑ester couplings [2]. O‑Methyl protection in the target compound blocks that side reaction entirely, eliminating the need for additives such as 2,4‑dinitrophenol [2].

Quantitative Differentiation Evidence: Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate Versus Closest Analogs


Elimination of O-Acylation Side Reactions Relative to Boc-L-Serine Methyl Ester

In Boc‑SPPS, coupling of Boc‑L‑serine methyl ester (Boc‑Ser‑OMe, CAS 2766‑43‑0) with active esters results in measurable O‑acylation of the unprotected hydroxyl group, a side reaction that is “quite pronounced” in histidine‑containing peptides [1]. The target compound Methyl N‑(tert‑butoxycarbonyl)‑O‑methyl‑L‑serinate (CAS 134167‑07‑0) permanently caps the hydroxyl as a methyl ether, rendering O‑acylation chemically impossible and thereby eliminating the need for additive screening .

Peptide Synthesis Side‑Reaction Prevention SPPS

Isomeric Purity Advantage Through Improved Precursor Synthesis

The closest precursor to the target compound, Boc‑Ser(Me)‑OH (CAS 51293‑47‑1), suffers from substantial D‑isomer contamination under traditional synthetic conditions. A 2024 patent (CN118324664A) discloses a process that reduces the D‑isomer content of Boc‑Ser(Me)‑OH from >10 % (conventional route using 30 % NaOH / dimethyl sulfate) to **below 0.1 %** via NaH/CH₃I in THF at low temperature [1]. Because Methyl N‑(tert‑butoxycarbonyl)‑O‑methyl‑L‑serinate is prepared directly from Boc‑Ser(Me)‑OH by esterification, sourcing the methyl ester from a supplier that adopts this improved route guarantees <0.1 % enantiomeric impurity at the monomer level, whereas Boc‑Ser‑OMe (free hydroxyl) lacks a comparable industrial benchmark for isomer control [2].

Chiral Purity Isomer Control Peptide API

Medium‑Throughput SPPS Handling Advantage from Liquid Physical State

Methyl N‑(tert‑butoxycarbonyl)‑O‑methyl‑L‑serinate is supplied as a liquid at ambient temperature , whereas the common free‑acid analog Boc‑O‑methyl‑L‑serine (Boc‑Ser(Me)‑OH, CAS 51293‑47‑1) is a white to off‑white crystalline powder with a melting point of 148–152 °C [1]. In automated medium‑throughput peptide synthesizers that employ pre‑dissolved building‑block solutions, the liquid physical state of the methyl ester eliminates the dissolution step and associated gravimetric error, reducing cycle time and improving concentration accuracy relative to solid weigh‑and‑dissolve workflows required for the crystalline free acid.

Automated Peptide Synthesis Physical‑State Differentiation Workflow

Molecular‑Weight Differentiability from C₉H₁₇NO₅ Analogs

The target compound has a molecular formula of C₁₀H₁₉NO₅ and a molar mass of 233.26 g·mol⁻¹ . The closest unprotected analog, Boc‑L‑serine methyl ester (Boc‑Ser‑OMe), has the formula C₉H₁₇NO₅ and a molar mass of 219.24 g·mol⁻¹ — a difference of one CH₂ unit [1]. This 14‑Da mass difference is clearly resolvable by LC‑MS and provides an unambiguous identity confirmation in incoming quality control, preventing inadvertent bin mis‑stocking of isomeric or homologous protected amino acids .

Inventory Management Molecular Identity Quality Control

Computed Hydrogen‑Bond Acceptor Count Differentiates Solvation Behaviour

Computed molecular descriptors indicate that Methyl N‑(tert‑butoxycarbonyl)‑O‑methyl‑L‑serinate possesses 6 hydrogen‑bond acceptors and 1 hydrogen‑bond donor, compared with 5 acceptors and 1 donor for Boc‑Ser‑OMe . The additional H‑bond acceptor (the side‑chain methoxy oxygen) alters solvation free energy and may influence solubility in ethereal solvents commonly used in SPPS (e.g., DMF, NMP). While experimental log P values are not available, the computed trend aligns with empirical observations that O‑methyl‑protected serine derivatives exhibit enhanced solubility in organic solvents relative to their free‑hydroxyl counterparts .

Solubility Profiling Computational Chemistry Formulation

Procurement‑Optimised Application Scenarios for Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate


Boc‑SPPS of Serine‑Rich Peptide Sequences Requiring Minimal Side‑Chain Deblocking

When synthesising peptides that contain multiple serine residues (e.g., LH‑RH agonists), the O‑methyl ether remains stable to the TFA conditions used for iterative Boc removal, avoiding the O‑acylation side reaction documented for unprotected Ser [1]. Using Methyl N‑(tert‑butoxycarbonyl)‑O‑methyl‑L‑serinate eliminates additive screening and reduces the purification burden associated with O‑acylated by‑products.

Automated Medium‑Throughput Peptide Library Synthesis

The liquid physical state of the target compound allows it to be dispensed directly as a pre‑weighed solution in automated SPPS platforms, bypassing the dissolution step required for crystalline Boc‑Ser(Me)‑OH (m.p. 148–152 °C) [2]. This streamlines workflow setup and improves concentration reproducibility across library plates.

GMP‑Oriented Peptide API Manufacturing with Stringent Isomer Specifications

For peptide APIs where diastereomeric purity is a critical quality attribute, sourcing the methyl ester from a supplier that employs the NaH/CH₃I route (isomer content <0.1 % [3]) is essential. This contrasts with older dimethyl sulfate processes that generate >10 % D‑isomer in the precursor acid, which would propagate into the final peptide [3].

QC‑Verified Inventory for Multi‑Building‑Block Peptide Production Labs

The unambiguous 14‑Da mass difference versus Boc‑Ser‑OMe provides a rapid LC‑MS identity check upon receipt, reducing the risk of mis‑identification among the several C₉–C₁₀ protected serine analogs that may be stocked simultaneously .

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